Cas no 33511-74-9 (2-Butenedioic acid, 2-(phenylamino)-, diethyl ester, (E)-)
33511-74-9 structure
Product Name:2-Butenedioic acid, 2-(phenylamino)-, diethyl ester, (E)-
CAS No:33511-74-9
MF:C14H17NO4
MW:263.289084196091
CID:1465187
PubChem ID:588882
Update Time:2025-04-20
2-Butenedioic acid, 2-(phenylamino)-, diethyl ester, (E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenedioic acid, 2-(phenylamino)-, diethyl ester, (E)-
- diethyl 2-anilinobut-2-enedioate
- 49680-03-7
- DTXSID90343296
- diethyl 3-phenylaminobut-2-ene-dioate
- ROMURMXNNUEGCC-UHFFFAOYSA-N
- 33511-74-9
- DA-20203
-
- Inchi: 1S/C14H17NO4/c1-3-18-13(16)10-12(14(17)19-4-2)15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3
- InChI Key: ROMURMXNNUEGCC-UHFFFAOYSA-N
- SMILES: O(CC)C(C(=CC(=O)OCC)NC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 263.11581
- Monoisotopic Mass: 263.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.2
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- PSA: 64.63
2-Butenedioic acid, 2-(phenylamino)-, diethyl ester, (E)- Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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